![molecular formula C14H14N6O2 B12620987 Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate CAS No. 917613-57-1](/img/structure/B12620987.png)
Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate is a complex organic compound that belongs to the class of hydrazones. . This compound, with its unique structure, has garnered interest for its potential use in dynamic combinatorial chemistry and other scientific research applications.
Méthodes De Préparation
The synthesis of Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate typically involves the reaction of pyridine-2-carbaldehyde with hydrazine derivatives under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives.
Applications De Recherche Scientifique
Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate has several scientific research applications:
Biology: The compound’s hydrazone structure makes it a candidate for biological studies, particularly in the development of molecular switches and sensors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its unique chemical properties.
Mécanisme D'action
The mechanism by which Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various molecular targets and pathways, including those involved in catalysis and molecular recognition . The compound’s hydrazone structure allows it to undergo reversible changes, making it useful in dynamic combinatorial chemistry and other applications.
Comparaison Avec Des Composés Similaires
Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate can be compared with other hydrazone compounds, such as:
(6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: This compound also exhibits versatile chemistry and is used in similar applications.
Thiazolo[4,5-b]pyridines: These compounds have similar pharmacological activities and are used in various scientific research applications.
The uniqueness of this compound lies in its specific structure and the ability to form stable complexes with metal ions, which makes it particularly useful in dynamic combinatorial chemistry and other advanced research fields.
Propriétés
Numéro CAS |
917613-57-1 |
|---|---|
Formule moléculaire |
C14H14N6O2 |
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
methyl 2,3-bis(pyridin-2-ylhydrazinylidene)propanoate |
InChI |
InChI=1S/C14H14N6O2/c1-22-14(21)11(18-20-13-7-3-5-9-16-13)10-17-19-12-6-2-4-8-15-12/h2-10H,1H3,(H,15,19)(H,16,20) |
Clé InChI |
UHKGCGNSSKUGIZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=NNC1=CC=CC=N1)C=NNC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
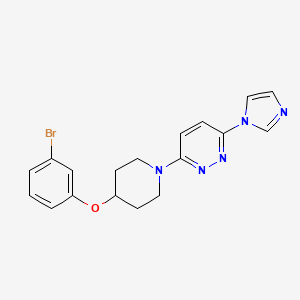
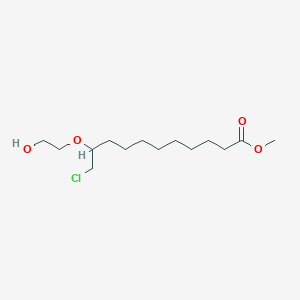
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12620919.png)
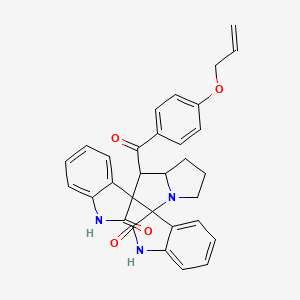
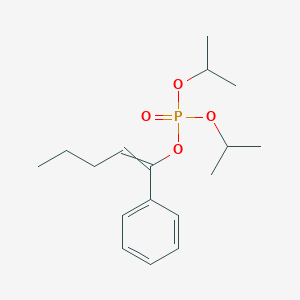
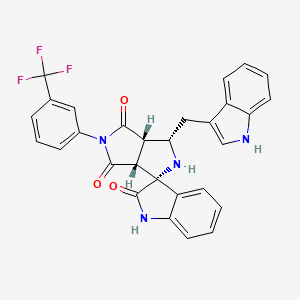
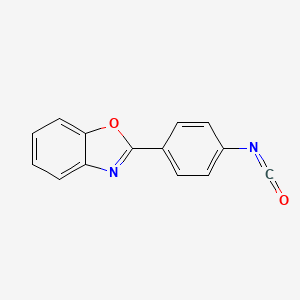
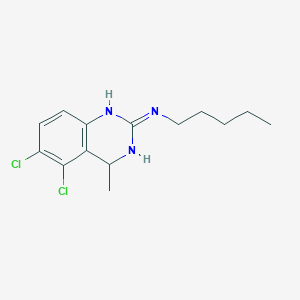
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)

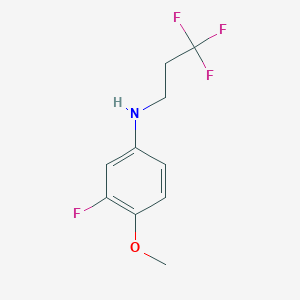
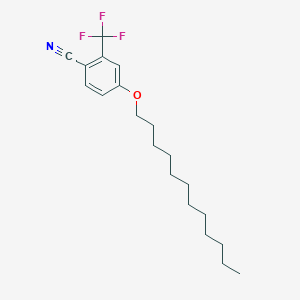
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
